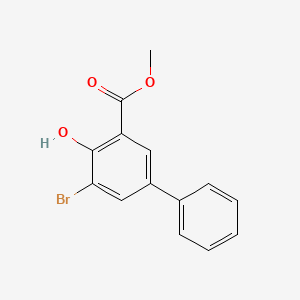

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEYPUXDUGVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination of Methyl 2-hydroxy-5-phenylbenzoate

The primary synthetic route involves selective bromination of methyl 2-hydroxy-5-phenylbenzoate at the 3-position. This is typically achieved by electrophilic aromatic substitution using bromine as the brominating agent in an acidic medium, commonly acetic acid. The hydroxyl group at the 2-position acts as an ortho-directing group, facilitating regioselective bromination at the 3-position.

| Parameter | Typical Condition |

|---|---|

| Brominating agent | Bromine (Br2) |

| Solvent | Glacial acetic acid |

| Temperature | Controlled, often room temperature to mild heating (25–50 °C) |

| Reaction time | Several hours (e.g., 2–10 h) |

| Molar ratio (Br2:substrate) | Slight excess to ensure complete bromination (1.1–1.5 equiv) |

The reaction requires careful monitoring to avoid over-bromination or substitution at undesired positions. The use of acetic acid as solvent helps to moderate the reaction rate and improve selectivity.

Alternative Synthetic Strategies

Stepwise Functionalization: In some methodologies, the phenyl group at the 5-position is introduced via Suzuki-Miyaura coupling after initial bromination and protection of the hydroxyl group to prevent side reactions.

Protection/Deprotection: The hydroxyl group may be temporarily protected (e.g., acetylation) to prevent interference during bromination, followed by deprotection to yield the target hydroxy compound.

Use of Catalysts: Palladium-catalyzed cross-coupling reactions have been reported for related benzoate derivatives to introduce aryl substituents, though specific data for this compound are limited.

Purification and Isolation Techniques

After the bromination reaction, the crude product mixture typically contains unreacted starting materials, over-brominated byproducts, and other impurities. Purification is crucial to obtain high-purity Methyl 3-bromo-2-hydroxy-5-phenylbenzoate.

| Technique | Description | Purpose |

|---|---|---|

| Column Chromatography | Silica gel stationary phase with ethyl acetate/hexane gradient | Separation of isomers and polar impurities |

| Recrystallization | Solvent mixtures such as methanol/water | Exploit solubility differences for purification |

| Washing and Extraction | Sequential washing with water, sodium thiosulfate solution | Removal of residual bromine and inorganic salts |

These methods ensure removal of di-brominated isomers and residual bromine, enhancing product purity.

Analytical Techniques for Monitoring and Confirmation

To confirm the structure and purity of the compound during and after synthesis, the following analytical methods are recommended:

Industrial Preparation Considerations

For large-scale production, the bromination process is optimized for yield, selectivity, and environmental safety:

- Continuous Flow Reactors: Enhance control over reaction parameters and improve reproducibility.

- Use of Solid Ion Exchange or Other Purification Technologies: To efficiently remove water and impurities during crystallization.

- Process Optimization: Minimizing use of excess bromine and hazardous solvents, and employing greener solvents where possible.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | Methyl 2-hydroxy-5-phenylbenzoate | May require prior esterification and phenyl substitution |

| 2 | Bromination at 3-position | Bromine, acetic acid, 25–50 °C | Controlled addition to avoid polybromination |

| 3 | Work-up and purification | Washing with sodium thiosulfate, water; drying | Removes residual bromine and inorganic salts |

| 4 | Purification | Column chromatography, recrystallization | Ensures high purity and isolation of target compound |

| 5 | Structural confirmation | NMR, IR, MS, X-ray crystallography | Confirms regioselectivity and compound identity |

Research Findings and Notes

- The hydroxyl group at the 2-position strongly directs bromination to the 3-position due to resonance effects, facilitating regioselectivity.

- Over-bromination can be minimized by controlling bromine equivalents and reaction time.

- Protection of the hydroxyl group may be necessary in multi-step syntheses to prevent side reactions.

- The phenyl substituent at the 5-position influences steric and electronic environment, affecting reaction kinetics.

- Purification strategies are critical to separate mono-brominated product from di-brominated impurities and unreacted starting materials.

- X-ray crystallographic studies of related compounds confirm planarity and substitution patterns, supporting synthetic route validation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include ketones or aldehydes formed from the oxidation of the hydroxyl group.

Reduction Reactions: Products include alcohols or hydrocarbons formed from the reduction of the functional groups.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

Research indicates that derivatives of bromo-hydroxybenzoates exhibit significant antibacterial and antifungal activities. Methyl 3-bromo-2-hydroxy-5-phenylbenzoate has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential for development as a therapeutic agent in treating infections caused by these pathogens .

Case Study: Synthesis of Antibacterial Agents

A study published in Yakugaku Zasshi explored the synthesis of various benzoate derivatives, including this compound. The researchers synthesized several compounds and tested their antibacterial properties, concluding that modifications to the phenyl group significantly enhanced activity against resistant strains .

Organic Synthesis

Intermediate in Chemical Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.

Data Table: Reactivity and Applications in Organic Synthesis

| Compound Name | Structure | Application |

|---|---|---|

| This compound | Chemical Structure | Intermediate for synthesizing antibacterial agents |

| Methyl 4-bromo-2-hydroxybenzoate | Chemical Structure | Used in synthesizing anti-inflammatory drugs |

| Methyl 3-bromo-4-methoxybenzoate | Chemical Structure | Precursor for antifungal compounds |

Agricultural Applications

Pesticide Development

The compound has potential applications in the agricultural sector as an active ingredient in pesticide formulations. Its effectiveness against fungal pathogens could be harnessed to develop environmentally friendly pesticides.

Case Study: Efficacy Against Fungal Pathogens

A research paper examined the use of this compound in formulations targeting Fusarium species, common agricultural pathogens. The results indicated a significant reduction in fungal growth when applied to infected crops, suggesting its viability as a natural pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-hydroxy-5-phenylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-bromo-2-hydroxy-5-phenylbenzoate with analogs identified in the literature, focusing on structural variations and their implications for physicochemical properties and reactivity.

Structural Analogues and Substituent Effects

Key structural analogs include:

Observations :

- Hydroxyl Group : The presence of a hydroxyl group in the target compound enhances hydrogen-bonding capacity, increasing polarity and solubility in protic solvents compared to analogs like Methyl 3-bromo-5-methylbenzoate .

- Phenyl vs. In contrast, trifluoromethoxy (as in ) introduces strong electron-withdrawing effects, improving resistance to electrophilic substitution but reducing solubility in nonpolar media.

- Halogen Position : Bromine at the 3-position (meta to ester) may sterically hinder nucleophilic substitution compared to para-substituted analogs.

Physicochemical Properties

Notes:

Biological Activity

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate (C14H11BrO3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a bromine atom, a hydroxyl group, and a phenyl group attached to a benzoate backbone. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and hydroxyl group are crucial for its reactivity, allowing it to modulate enzyme activity and receptor interactions. Current research is focused on elucidating the exact pathways through which this compound exerts its effects, particularly in relation to cancer cell proliferation and microbial resistance mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies have revealed its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

The compound appears to induce apoptosis through mitochondrial pathway activation and may also inhibit angiogenesis by downregulating VEGF expression.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant pathogens.

- Anticancer Research : Another study focused on the anticancer properties of the compound highlighted its ability to inhibit tumor growth in xenograft models. The findings suggested that this compound could be developed into an effective therapeutic agent for treating specific types of cancers.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-bromo-2-hydroxy-5-phenylbenzoate, and how can regioselectivity challenges be addressed?

Answer: The synthesis involves sequential functionalization of the benzoate core. A typical approach includes:

- Step 1 : Methyl esterification of a pre-functionalized benzoic acid derivative, ensuring protection of the hydroxyl group (e.g., acetylation) to prevent side reactions during bromination .

- Step 2 : Bromination at the 3-position using electrophilic bromine sources (e.g., ) under controlled conditions to avoid over-bromination .

- Step 3 : Suzuki-Miyaura coupling for introducing the 5-phenyl group, requiring a palladium catalyst and aryl boronic acid .

Q. Regioselectivity Challenges :

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- - and -NMR : Identify substituent positions via chemical shifts (e.g., downfield shifts for -OH at ~10–12 ppm and aromatic protons at ~6.5–8.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl () and hydroxyl () groups .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts (e.g., di-brominated isomers) .

- Recrystallization : Employ methanol/water mixtures to exploit differences in solubility between the product and unreacted starting materials .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., dehydrohalogenation or ester hydrolysis) be minimized during synthesis?

Answer:

- Controlled Reaction Conditions : Avoid high temperatures (>80°C) to prevent elimination of HBr (forming a ketone intermediate) .

- Protecting Groups : Temporarily acetylate the hydroxyl group before bromination to block nucleophilic attack on the ester .

- Additive Screening : Use scavengers like to neutralize HBr and suppress acid-catalyzed ester hydrolysis .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Hindrance : The 5-phenyl group restricts access to the 3-bromo site, necessitating bulky ligands (e.g., ) in Pd-catalyzed couplings .

- Electronic Effects : The electron-withdrawing bromine activates the ester toward nucleophilic substitution, but the hydroxyl group at position 2 can deactivate the ring via resonance .

- Experimental Design : Compare coupling efficiency under Buchwald-Hartwig vs. Ullmann conditions to optimize yields .

Q. How can discrepancies in crystallographic data (e.g., bond length variations) be resolved when refining the structure?

Answer:

- Software Tools : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) to account for thermal motion .

- Validation Metrics : Cross-check residual density maps and R-factors to identify overfitting. Contradictions may arise from twinning or disordered solvent molecules .

Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?

Answer:

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potentials and identify nucleophilic/electrophilic sites .

- Transition State Analysis : Model pathways for bromine displacement or ester hydrolysis to predict kinetic barriers and regioselectivity .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?

Answer:

- Case Example : If -NMR suggests a different substitution pattern than X-ray data, consider dynamic effects (e.g., tautomerism of the hydroxyl group) or crystal packing distortions .

- Multi-Technique Validation : Combine NOESY (for spatial proximity) and -NMR DEPT (for carbon hybridization) to resolve ambiguities .

Q. What experimental controls are critical when evaluating the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

- Negative Controls : Include assays without the compound to rule out solvent or buffer interference .

- Positive Controls : Use known inhibitors (e.g., acetylsalicylic acid for COX enzymes) to validate assay sensitivity .

- Dose-Response Curves : Perform triplicate measurements at 6–8 concentrations to ensure reproducibility and calculate accurate values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.